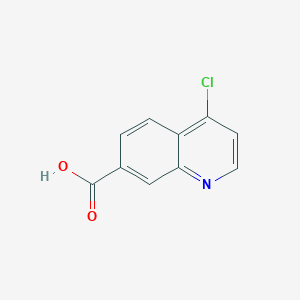

4-クロロキノリン-7-カルボン酸

概要

説明

4-Chloroquinoline-7-carboxylic acid is a useful research compound. Its molecular formula is C10H6ClNO2 and its molecular weight is 207.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Chloroquinoline-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloroquinoline-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

マラリアに対する活性

4-クロロキノリン-7-カルボン酸: は、マラリアに対する活性が知られているキノリンの誘導体です。クロロキンやプリマキンなどのキノリン系薬剤は、マラリアの治療に広く用いられてきました。 クロロキノリン部分は、寄生虫のヘム解毒能力を阻害することができ、その結果、ヘムが蓄積し、寄生虫が死滅します .

抗癌作用

研究により、キノリン誘導体は癌治療に効果的であることが示唆されています。キナーゼ阻害剤として作用し、癌細胞のシグナル伝達経路を阻害することができます。 さらに、一部のキノリン誘導体は、DNAにインターカレーションすることが示されており、それによりDNA合成を阻害し、癌細胞のアポトーシスを誘導します .

抗菌剤と抗真菌剤

キノリンの構造的複雑性により、様々な細菌や真菌の酵素と相互作用し、その機能を阻害することができます。 この相互作用は、細胞壁合成の阻害やタンパク質合成の干渉につながる可能性があり、キノリン誘導体は強力な抗菌剤および抗真菌剤となります .

抗炎症作用と鎮痛作用

キノリン誘導体は、抗炎症作用と鎮痛作用を示すことがわかっています。炎症過程に関与するプロ炎症性サイトカインやメディエーターの産生を阻害することができます。 これは、慢性炎症性疾患の治療のための潜在的な候補となる可能性があります .

循環器系への応用

一部のキノリン誘導体は、アンジオテンシンII受容体拮抗薬として合成されています。これらの化合物は、血圧を下げるのに役立ち、降圧剤として使用されます。 循環器系の健康における役割は、治療におけるキノリン化合物の汎用性を示しています .

中枢神経系(CNS)への影響

キノリン誘導体は、CNS障害の治療において有望であることが示されています。抗痙攣作用を有することが報告されており、てんかんやその他の発作関連疾患の治療に役立つ可能性があります。 血液脳関門を通過する能力は、CNSへの応用に適しています .

作用機序

Target of Action

4-Chloroquinoline-7-carboxylic acid is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry . .

Mode of Action

Quinoline derivatives are known for their versatile applications in the field of synthetic organic chemistry .

Biochemical Pathways

Quinoline and its derivatives are known to have potential biological and pharmaceutical activities .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

将来の方向性

Quinoline and its derivatives have potential biological and pharmaceutical activities . They are an essential segment of both natural and synthetic compounds . Therefore, the future directions of 4-Chloroquinoline-7-carboxylic acid could involve further exploration of its biological and pharmaceutical applications.

生化学分析

Biochemical Properties

4-Chloroquinoline-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby affecting the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of 4-Chloroquinoline-7-carboxylic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of various kinases and transcription factors, leading to changes in gene expression . Additionally, it affects cellular metabolism by altering the flux through metabolic pathways, which can impact cell growth and proliferation .

Molecular Mechanism

At the molecular level, 4-Chloroquinoline-7-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the context . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloroquinoline-7-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Chloroquinoline-7-carboxylic acid vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful .

Metabolic Pathways

4-Chloroquinoline-7-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . These interactions can affect metabolic flux and the levels of metabolites, thereby impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 4-Chloroquinoline-7-carboxylic acid is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This distribution affects its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of 4-Chloroquinoline-7-carboxylic acid is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can influence its interactions with other biomolecules and its overall efficacy .

特性

IUPAC Name |

4-chloroquinoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-8-3-4-12-9-5-6(10(13)14)1-2-7(8)9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGVGPMZWPOPJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617198 | |

| Record name | 4-Chloroquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49713-58-8 | |

| Record name | 4-Chloro-7-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49713-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloroquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(thiocyanatomethyl)-1H-benzo[d]imidazole](/img/structure/B1288710.png)

![1-(tert-Butyl)-6-fluoro-1H-benzo[d]imidazole](/img/structure/B1288717.png)